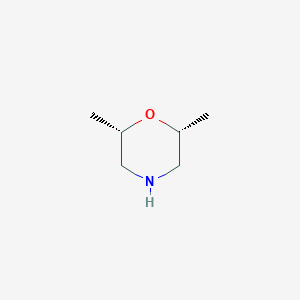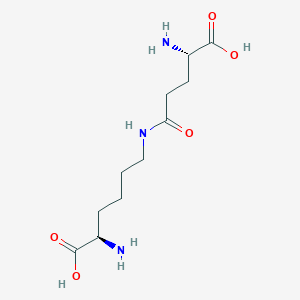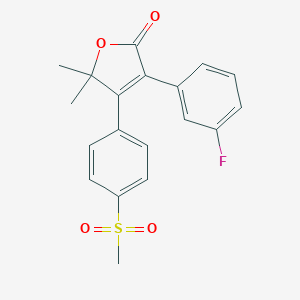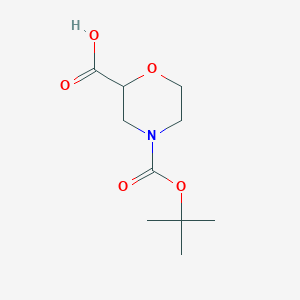
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic lactone that contains a thiazoline ring and a carbamate group. The unique structural features of this compound make it a promising candidate for use in medicinal chemistry, biochemistry, and other areas of research.
Mecanismo De Acción
The mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. Potent Antitumor Activity: This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a useful tool for studying cancer biology and developing new anticancer agents.
2. Unique Structural Features: The unique structural features of this compound make it a promising candidate for use in medicinal chemistry, biochemistry, and other areas of research.
Some of the limitations of this compound include:
1. Limited Availability: This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
2. Limited Understanding of
Direcciones Futuras
There are several future directions for research on 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane. Some of the key areas of research include:
1. Medicinal Chemistry: Further studies are needed to explore the potential of this compound as a lead compound for the development of new anticancer agents.
2. Biochemistry: Further studies are needed to explore the use of this compound as a probe for studying protein-ligand interactions and enzyme function.
3. Organic Synthesis: Further studies are needed to explore the synthesis of spirocyclic lactones such as 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane and their potential applications in various areas of research.
In conclusion, 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane is a promising compound that has potential applications in various areas of research. Further studies are needed to explore the full potential of this compound and its derivatives.
Métodos De Síntesis
The synthesis of 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane involves the reaction of 3-methyl-2-oxo-1,3-thiazolidine-4-carboxylic acid with N-phenyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting spirocyclic lactone is obtained in good yield and purity and can be further characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography.
Aplicaciones Científicas De Investigación
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane has been studied extensively for its potential applications in various areas of research. Some of the key scientific research applications of this compound include:
1. Medicinal Chemistry: The unique structural features of this compound make it a promising candidate for use in drug discovery and development. It has been shown to exhibit potent antitumor activity against various cancer cell lines and could potentially be used as a lead compound for the development of new anticancer agents.
2. Biochemistry: This compound has been studied for its potential as a probe for studying protein-ligand interactions. It has been shown to bind to the enzyme carbonic anhydrase II with high affinity and specificity, making it a useful tool for studying the structure and function of this enzyme.
3. Organic Synthesis: The synthesis of spirocyclic lactones such as 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane has been an active area of research in organic synthesis. These compounds have been shown to exhibit a wide range of biological activities and could potentially be used as building blocks for the synthesis of more complex molecules.
Propiedades
Número CAS |
103314-78-9 |
|---|---|
Fórmula molecular |
C14H18N2O4S |
Peso molecular |
310.37 g/mol |
Nombre IUPAC |
(3-methyl-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl) N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C14H18N2O4S/c1-9-10(19-13(18)16-12-15-7-8-21-12)14(20-11(9)17)5-3-2-4-6-14/h2-8H2,1H3,(H,15,16,18) |
Clave InChI |
JEZYKPLXYFCUDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(CCCCC2)OC1=O)OC(=O)NC3=NCCS3 |
SMILES canónico |
CC1=C(C2(CCCCC2)OC1=O)OC(=O)NC3=NCCS3 |
Otros números CAS |
103314-78-9 |
Sinónimos |
1-oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane 2-methyl thiazoline carbamic 3-ester spirobutenolide OOMTC-spirodecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)




